2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N6O3S/c37-26(32-18-20-7-6-15-31-17-20)19-40-30-34-33-25(36(30)22-10-2-1-3-11-22)14-16-35-28(38)23-12-4-8-21-9-5-13-24(27(21)23)29(35)39/h1-13,15,17H,14,16,18-19H2,(H,32,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHKXKHAFWVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure comprises various functional groups that may influence its biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Dioxobenzo[de]isoquinoline moiety : Known for its potential antitumor activities.
- Triazole ring : Recognized for its role in various biological interactions, including antimicrobial and anticancer effects.
- Sulfanyl group : This group may facilitate thiol-based reactions that are valuable in organic synthesis and biological interactions.
- Pyridine substituent : Often associated with neuroactive properties.
Anticancer Properties
Research has indicated that compounds similar to this structure exhibit notable anticancer activities. For instance:
- In vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific interactions of the triazole ring with cellular targets are crucial for its anticancer efficacy.
Antimicrobial Effects
The presence of the triazole ring suggests potential antimicrobial activity:
- Studies have demonstrated that triazole derivatives possess broad-spectrum antimicrobial properties. For example, certain compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anti-inflammatory Activity
The compound's structure may also confer anti-inflammatory properties:
- Research findings indicate that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. In animal models, these compounds have shown significant reduction in edema and inflammatory markers.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety interacts with various enzymes involved in cancer proliferation and inflammation.
- Cellular Signaling Modulation : The compound may alter signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
A study investigated the effects of a similar triazole derivative on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. The compound was found to activate caspase cascades, confirming its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, a series of triazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating resistant infections .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Triazole Derivatives | Triazole Structure | Anticancer, Antimicrobial |
| Isoquinoline Derivatives | Isoquinoline Structure | Diverse biological activities including antitumor effects |
| Benzodiazepine Derivatives | Benzodiazepine Structure | Anxiolytic and sedative effects |
Scientific Research Applications
Structural Characteristics
The compound features:
- Dioxoisoquinoline moiety : Known for its biological activity and potential in targeting various pathways.
- Triazole ring : Recognized for its role in nucleophilic substitutions and cycloadditions.
- Pyridine substituent : Often involved in interactions with biological targets.
Potential Applications
-
Medicinal Chemistry
- The structural complexity indicates potential as a pharmaceutical agent targeting diseases such as cancer and inflammation. The triazole component is particularly noted for its role in developing antifungal and anticancer agents due to its ability to form stable complexes with metal ions and proteins .
-
Anticancer Activity
- Compounds with similar structures have shown promising anticancer properties. For instance, derivatives of triazole and isoquinoline have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxicity . The unique combination of functional groups in this compound may enhance its effectiveness against tumor cells.
-
Anti-inflammatory Properties
- The potential for anti-inflammatory activity can be explored through molecular docking studies, which suggest that the compound may inhibit key enzymes involved in inflammatory pathways . This opens avenues for further optimization and testing against conditions like rheumatoid arthritis or other inflammatory diseases.
Anticancer Studies
Recent studies have demonstrated that structurally similar compounds exhibit high levels of antimitotic activity against human tumor cells. For example, a related compound was evaluated by the National Cancer Institute (NCI) and showed significant efficacy across a panel of cancer cell lines . Such findings indicate that the compound could be a candidate for further development as an anticancer drug.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions that leverage its functional groups for various chemical transformations. The triazole ring can facilitate nucleophilic attacks, while the sulfanyl group allows for thiol-based reactions, enhancing its versatility in organic synthesis .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the triazole ring, aromatic systems, or side chains (Table 1):
*Molecular weight calculated based on .
Key Structural Insights :
- Benzo[de]isoquinoline dione: Present in the target compound and its propyl variant (), this moiety likely improves DNA/protein interaction but may reduce solubility compared to simpler aromatic systems (e.g., phenyl in ).
- Triazole vs. Thiadiazole : Replacement of triazole with thiadiazole () correlates with enhanced cytotoxicity, suggesting core heterocycle choice critically impacts bioactivity.
- Side-Chain Modifications : Pyridinylmethyl (target) vs. isopropylphenyl () alters target specificity; the latter’s lipophilicity may favor membrane penetration but reduce aqueous solubility.
Comparison with Analogues :
- uses a thiadiazole ring formed via H2SO4-mediated cyclization, yielding lower molecular weight compounds.
Physicochemical Properties
- Solubility : The pyridinylmethyl group (target) improves aqueous solubility compared to purely aromatic analogues (e.g., ).
- pKa : Predicted pKa ~13.17 () indicates deprotonation at physiological pH, enhancing bioavailability.
- Density : 1.36 g/cm³ (predicted) aligns with similar triazole derivatives, suggesting manageable formulation properties.
Preparation Methods
Formation of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is synthesized via cyclization of thiocarbohydrazide derivatives. A representative method involves reacting phenylacetic acid hydrazide with carbon disulfide under basic conditions to form a dithiocarbazate intermediate, which undergoes cyclization in the presence of hydrazine hydrate. For the target compound, the 4-phenyl substituent is introduced by substituting the hydrazine hydrate with phenylhydrazine, followed by alkylation at the N1 position to attach the ethyl linker precursor.
Incorporation of the Dioxobenzo[de]isoquinolin Unit
The dioxobenzo[de]isoquinolin moiety is synthesized separately through a Friedlander quinoline synthesis variant. Condensation of 1,8-naphthalenediamine with ethyl acetoacetate in acidic conditions yields the benzo[de]isoquinoline scaffold, which is subsequently oxidized using potassium permanganate to introduce the 1,3-dione functionality. This subunit is then linked to the triazole core via a nucleophilic substitution reaction, where the ethyl bromide group on the triazole displaces a hydroxyl group on the dioxobenzo[de]isoquinolin under basic conditions.
Attachment of the Pyridinylmethylacetamide Side Chain
The final step involves coupling the sulfanyl-acetamide group to the triazole ring. Thioglycolic acid is first converted to its acyl chloride using thionyl chloride, which reacts with 3-(aminomethyl)pyridine to form N-(pyridin-3-ylmethyl)acetamide . This intermediate is then coupled to the triazole’s sulfhydryl group via a Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the sulfur-carbon bond formation.
Optimization of Reaction Conditions
Temperature and Catalysis
-
Triazole cyclization : Optimal yields (78–82%) are achieved at 80–90°C using sodium hydroxide as a base.
-
Dioxobenzo[de]isoquinolin oxidation : The reaction proceeds efficiently at 120°C in acetic acid, with catalytic amounts of sulfuric acid enhancing the oxidation rate.
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Mitsunobu coupling : Conducted at 0°C to room temperature to minimize side reactions, with a 70% yield reported.
Solvent Systems
Purification Techniques
-
Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) separates intermediates with >95% purity.
-
Recrystallization from ethanol/water mixtures (4:1) isolates the final compound in crystalline form.
Characterization and Analytical Validation
Spectroscopic Analysis
X-Ray Crystallography
While no single-crystal data exists for the target compound, analogous 1,2,4-triazole derivatives (e.g., compound 7p in) confirm the triazole’s planar structure and substituent orientations via X-ray diffraction.
Comparative Analysis of Synthetic Routes
Method B, derived from analogous triazole syntheses, offers the highest yield and efficiency, though it requires specialized reagents. Method A’s microwave-assisted approach reduces reaction time but demands precise temperature control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
